4-Bromo-2-(tert-butoxy)pyrimidine

Overview

Description

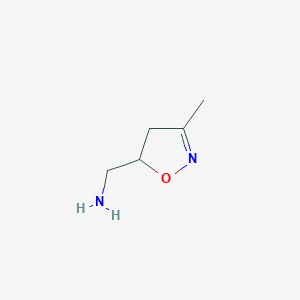

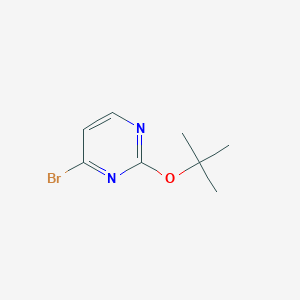

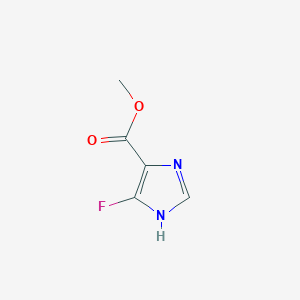

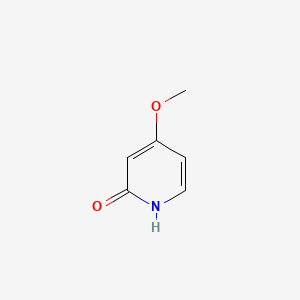

4-Bromo-2-(tert-butoxy)pyrimidine is a chemical compound with the molecular formula C8H11BrN2O and a molecular weight of 231.09 . It is used for research purposes .

Molecular Structure Analysis

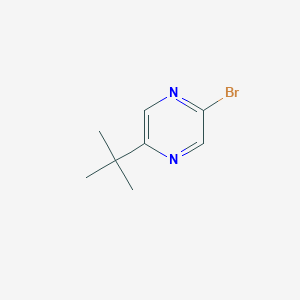

The molecular structure of 4-Bromo-2-(tert-butoxy)pyrimidine consists of a pyrimidine ring substituted with a bromine atom and a tert-butoxy group . The SMILES string representation of this compound isCC(C)(C)Oc1cc(Br)ccn1 .

Scientific Research Applications

Organic Synthesis

Pyrimidine compounds, including 4-Bromo-2-(tert-butoxy)pyrimidine, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . They are often used as building blocks in the synthesis of more complex molecules.

Biological Applications

Pyrimidine derivatives have been observed to have various biological applications . This includes potential antiviral and antineoplastic properties, making them of interest in medical research and drug development.

Bromination Reactions

4-Bromo-2-(tert-butoxy)pyrimidine can be used in bromination reactions. An efficient and facile strategy has been developed for bromination of nucleosides using sodium monobromoisocyanurate (SMBI), demonstrating bromination at the C-5 position of pyrimidine nucleosides .

Synthesis of Nucleosides

This compound can play a role in the synthesis of nucleosides. For instance, 5-bromo-2’-deoxyuridine has shown in vivo antiviral activity through its incorporation into the DNA of replicating cells as a structural analogue of thymidine .

Diagnostic Oncology

Radiolabeled 5-bromo- and 5-iodo-pyrimidine nucleoside analogues, which can be synthesized from 4-Bromo-2-(tert-butoxy)pyrimidine, have been tested for their potential in diagnostic oncology .

Molecular Biology

8-Bromopurine nucleosides, which can be synthesized from 4-Bromo-2-(tert-butoxy)pyrimidine, have been used as key intermediates for synthesizing fluorescently labeled nucleosides. These have promising applications in the field of molecular biology .

Safety and Hazards

Mechanism of Action

Mode of Action

4-Bromo-2-(tert-butoxy)pyrimidine is often used as a building block in organic synthesis . It’s involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Pathways

For instance, an efficient copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles provides 2,4,6-trisubstituted pyrimidines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-(tert-butoxy)pyrimidine. For instance, the success of the SM coupling reaction, in which this compound is involved, arises from the exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

4-bromo-2-[(2-methylpropan-2-yl)oxy]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-8(2,3)12-7-10-5-4-6(9)11-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEKMEFODVJTDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(tert-butoxy)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3317398.png)